molecular formula C17H14ClN3O2 B11005078 6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide

6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B11005078
M. Wt: 327.8 g/mol
InChI Key: BDRRAPRDZLETQH-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-4-hydroxyquinoline. This can be achieved through the chlorination of 4-hydroxyquinoline using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Amidation Reaction: The next step involves the introduction of the carboxamide group. This is done by reacting 6-chloro-4-hydroxyquinoline with 2-(pyridin-4-yl)ethylamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

    Reduction: H₂/Pd-C, sodium borohydride (NaBH₄), or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 6-chloro-4-quinolinone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: A precursor in the synthesis of various quinoline derivatives.

    6-chloroquinoline: Shares the chloro substituent but lacks the hydroxyl and carboxamide groups.

    N-(pyridin-4-yl)ethylamine: A component used in the synthesis of the target compound.

Uniqueness

6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyl and carboxamide groups, along with the chloro substituent, allows for diverse chemical modifications and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

6-chloro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c18-12-1-2-15-13(9-12)16(22)14(10-21-15)17(23)20-8-5-11-3-6-19-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22)

InChI Key

BDRRAPRDZLETQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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